molecular formula C12H13NO2S B182853 N,N-dimethylnaphthalene-2-sulfonamide CAS No. 63296-70-8

N,N-dimethylnaphthalene-2-sulfonamide

Cat. No. B182853
CAS RN: 63296-70-8
M. Wt: 235.3 g/mol
InChI Key: CLDXNGNTFGIVFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethylnaphthalene-2-sulfonamide (DMNS) is a chemical compound that belongs to the class of sulfonamides. It is a white crystalline powder that is soluble in water and organic solvents. DMNS has been widely used in scientific research due to its unique chemical properties and biological activities.

Mechanism Of Action

The mechanism of action of N,N-dimethylnaphthalene-2-sulfonamide is not fully understood. However, it has been reported to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of acid-base balance in the body. N,N-dimethylnaphthalene-2-sulfonamide has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

Biochemical And Physiological Effects

N,N-dimethylnaphthalene-2-sulfonamide has been reported to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of carbonic anhydrase, which may lead to the regulation of acid-base balance in the body. N,N-dimethylnaphthalene-2-sulfonamide has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, N,N-dimethylnaphthalene-2-sulfonamide has been reported to exhibit anti-inflammatory and antibacterial activities.

Advantages And Limitations For Lab Experiments

N,N-dimethylnaphthalene-2-sulfonamide has several advantages for lab experiments. It is a stable and easily synthesizable compound. N,N-dimethylnaphthalene-2-sulfonamide is also soluble in both water and organic solvents, making it suitable for a wide range of experiments. However, N,N-dimethylnaphthalene-2-sulfonamide has some limitations. It is a relatively new compound, and its biological activities are not fully understood. Additionally, N,N-dimethylnaphthalene-2-sulfonamide may have some toxicity, which needs to be further investigated.

Future Directions

N,N-dimethylnaphthalene-2-sulfonamide has great potential for future research. It can be used as a fluorescent probe for the detection of metal ions. N,N-dimethylnaphthalene-2-sulfonamide can also be modified to enhance its biological activities and reduce its toxicity. Furthermore, N,N-dimethylnaphthalene-2-sulfonamide can be used as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and bacterial infections. Therefore, further research is needed to fully understand the biological activities and potential applications of N,N-dimethylnaphthalene-2-sulfonamide.
Conclusion:
In conclusion, N,N-dimethylnaphthalene-2-sulfonamide is a sulfonamide derivative that has been widely used in scientific research due to its unique chemical properties and biological activities. It can be synthesized by reacting 2-naphthol with dimethylsulfamoyl chloride in the presence of a base. N,N-dimethylnaphthalene-2-sulfonamide has been reported to exhibit various biological activities, such as antitumor, anti-inflammatory, and antibacterial activities. It has also been used as a fluorescent probe for the detection of metal ions. However, further research is needed to fully understand the biological activities and potential applications of N,N-dimethylnaphthalene-2-sulfonamide.

Synthesis Methods

N,N-dimethylnaphthalene-2-sulfonamide can be synthesized by reacting 2-naphthol with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction yields N,N-dimethylnaphthalene-2-sulfonamide as a white crystalline solid with a yield of approximately 80%. The purity of N,N-dimethylnaphthalene-2-sulfonamide can be enhanced by recrystallization from a suitable solvent.

Scientific Research Applications

N,N-dimethylnaphthalene-2-sulfonamide has been widely used in scientific research as a sulfonamide derivative. It has been reported to exhibit various biological activities, such as antitumor, anti-inflammatory, and antibacterial activities. N,N-dimethylnaphthalene-2-sulfonamide has also been used as a fluorescent probe for the detection of metal ions.

properties

CAS RN

63296-70-8

Product Name

N,N-dimethylnaphthalene-2-sulfonamide

Molecular Formula

C12H13NO2S

Molecular Weight

235.3 g/mol

IUPAC Name

N,N-dimethylnaphthalene-2-sulfonamide

InChI

InChI=1S/C12H13NO2S/c1-13(2)16(14,15)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3

InChI Key

CLDXNGNTFGIVFL-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)C1=CC2=CC=CC=C2C=C1

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=CC=CC=C2C=C1

Other CAS RN

63296-70-8

Origin of Product

United States

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